(2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
Description
(2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a planar conjugated system formed by the prop-2-enamide backbone. Its structure features a 2-furyl substituent at the β-position and a 1,3,4-thiadiazol-2-yl group at the amide nitrogen (Figure 1). This compound’s molecular formula is C${11}$H${9}$N${3}$O${2}$S, with a molecular weight of 247.28 g/mol (calculated from , adjusted for the absence of an ethyl group). Its stereochemistry (2E) ensures rigidity, which may influence binding specificity in pharmacological contexts.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8(11-9-12-10-6-15-9)4-3-7-2-1-5-14-7/h1-6H,(H,11,12,13)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRFPOHSDLSOTA-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reaction: The furan and thiadiazole rings are then coupled through a propenamide linkage using appropriate reagents and conditions, such as the use of a base and a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The propenamide linkage can be reduced to form the corresponding amine.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Several structurally related enamide derivatives have been reported, differing in substituents on the thiadiazole ring, aromatic systems, or additional functional groups. Key comparisons include:
2.1.1 Substituents on the Thiadiazole Ring
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-furyl)prop-2-enamide ():
- Molecular Formula: C${11}$H${11}$N${3}$O${2}$S (MW: 261.30 g/mol).
- Difference: An ethyl group at the 5-position of the thiadiazole ring increases steric bulk and lipophilicity compared to the unsubstituted thiadiazole in the target compound. This modification may alter binding pocket interactions in biological systems.
2.1.2 Aromatic System Modifications
(2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide ():
- (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide (): Molecular Formula: C${23}$H${25}$ClN${2}$O${5}$S (MW: 476.97 g/mol). Difference: Incorporates a chlorophenyl group and a sulfone-containing tetrahydrothiophene ring.
2.1.3 Functional Group Additions
- (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (): Molecular Formula: C${15}$H${13}$N${3}$O${3}$S (MW: 315.35 g/mol). Difference: A cyano group at the α-position introduces strong electron-withdrawing effects, which may stabilize the enamide’s conjugated system and alter reactivity in nucleophilic environments.
Physicochemical Properties
*Predicted logP values based on substituent contributions .
Biological Activity
(2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is a compound that combines a furan ring with a thiadiazole moiety, linked by a propenamide structure. This unique configuration has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
This compound's IUPAC name is (E)-3-(furan-2-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide. The presence of both the furan and thiadiazole rings contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and furan moieties. In particular, a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) using the MTT assay. The results indicated that several derivatives exhibited significant antiproliferative activity, with compounds showing IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A review of various thiadiazole compounds indicated that they exhibit significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiadiazoles showed high inhibition rates against Staphylococcus aureus and Escherichia coli .
Key Findings:
- Compounds with specific substitutions on the thiadiazole ring demonstrated enhanced antimicrobial activity.
- The structure–activity relationship (SAR) studies revealed that electron-withdrawing groups significantly improved antibacterial efficacy.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Receptor Interaction : Interaction with specific receptors may modulate signaling pathways critical for cell proliferation and survival.
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death.
Case Studies
- Antiproliferative Study : A study conducted on novel N-(1,3,4-thiadiazol-2-yl)furan derivatives showed promising results against various cancer cell lines. The molecular docking studies identified VEGFR-2 as a potential target for these compounds, suggesting a pathway for further development .
- Antimicrobial Evaluation : A series of thiadiazole derivatives were tested against pathogenic strains; several compounds exhibited moderate to excellent antibacterial activity against S. aureus and E. coli, with inhibition rates exceeding 70% in some cases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of enamide derivatives typically involves coupling reactions between activated carbonyl groups (e.g., acid chlorides) and amines. For this compound, a stepwise approach could include:
Preparation of the thiadiazole-2-amine via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (80–90°C), as described for analogous 1,3,4-thiadiazole syntheses .
Formation of the (2E)-3-(2-furyl)prop-2-enoyl moiety using a Wittig or Horner-Wadsworth-Emmons reaction to ensure stereochemical control of the α,β-unsaturated system.
Coupling the enoyl chloride with the thiadiazole-2-amine in anhydrous dichloromethane, using triethylamine as a base.
- Optimization : Key variables include temperature control (to prevent isomerization of the E-configuration), solvent polarity, and stoichiometric ratios. Microwave-assisted synthesis may enhance reaction efficiency .
Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the E-configuration of the enamide via coupling constants (J ≈ 12–16 Hz for trans protons) and analyze furyl/thiadiazole substituent integration .
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretching (~3200–3300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For example, analogous thiadiazole-acetamide structures were solved using Mo-Kα radiation (λ = 0.71073 Å) and refined with SHELXL .
Q. How can researchers assess the compound's bioactivity, and what initial assays are suitable?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin .
- Anti-inflammatory Activity : Measure inhibition of COX-2 or IL-6 production in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified furyl (e.g., 3-furyl, methylfuryl) or thiadiazole (e.g., 1,2,4-thiadiazole) groups to assess electronic and steric effects .
- Bioisosteric Replacement : Replace the thiadiazole with triazole or oxadiazole rings to study heterocycle influence on activity .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) and regression models to correlate structural features with bioactivity .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or DNA gyrase. Validate poses with molecular dynamics simulations (e.g., GROMACS) .
- Pharmacophore Mapping : Generate 3D pharmacophores using Phase (Schrödinger) to identify critical H-bond acceptors (e.g., thiadiazole N-atoms) and hydrophobic regions .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardization : Ensure consistent assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Data Normalization : Express activity as % inhibition relative to controls and apply statistical tests (e.g., ANOVA) to identify outliers .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., nitrophenyl-enamide derivatives) to contextualize findings .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Stereochemical Stability : Monitor E/Z isomerization via HPLC during scale-up. Use low-temperature reactions and avoid protic solvents to minimize racemization .
- Purification : Implement flash chromatography or recrystallization (e.g., from ethanol/water) to remove diastereomers. Process analytical technology (PAT) tools like in-line FT-IR can optimize crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
